molecular formula C8H16ClFO B3344038 Ether, 4-chlorobutyl 4-fluorobutyl CAS No. 593-22-6

Ether, 4-chlorobutyl 4-fluorobutyl

Cat. No.: B3344038
CAS No.: 593-22-6
M. Wt: 182.66 g/mol
InChI Key: NPERCMMNVGTKTP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ether, 4-chlorobutyl 4-fluorobutyl typically involves the reaction of 4-chlorobutanol with 4-fluorobutanol in the presence of a strong acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ether product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process includes the chlorination of butanol followed by fluorination, with careful control of reaction parameters to minimize byproducts .

Chemical Reactions Analysis

Types of Reactions

Ether, 4-chlorobutyl 4-fluorobutyl undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The ether can be oxidized to form corresponding alcohols or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of hydrocarbons.

Common Reagents and Conditions

Major Products

    Substitution: Formation of new ethers or halogenated compounds.

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

Scientific Research Applications

Ether, 4-chlorobutyl 4-fluorobutyl is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ether, 4-chlorobutyl 4-fluorobutyl involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in biochemical reactions, affecting the activity of specific pathways. The presence of chlorine and fluorine atoms enhances its reactivity and specificity in these interactions .

Comparison with Similar Compounds

Similar Compounds

  • Ether, 4-chlorobutyl 4-chlorobutyl
  • Ether, 4-fluorobutyl 4-fluorobutyl
  • Ether, 4-chlorobutyl 4-bromobutyl

Uniqueness

Ether, 4-chlorobutyl 4-fluorobutyl is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. This combination allows for specific reactivity patterns and applications that are not observed in similar compounds with only chlorine or fluorine .

Properties

IUPAC Name

1-(4-chlorobutoxy)-4-fluorobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClFO/c9-5-1-3-7-11-8-4-2-6-10/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPERCMMNVGTKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCF)COCCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208027
Record name Ether, 4-chlorobutyl 4-fluorobutyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-22-6
Record name Ether, 4-chlorobutyl 4-fluorobutyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ether, 4-chlorobutyl 4-fluorobutyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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